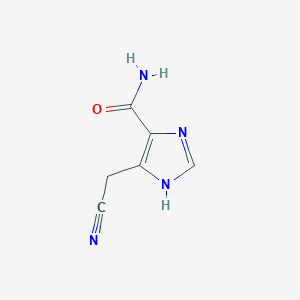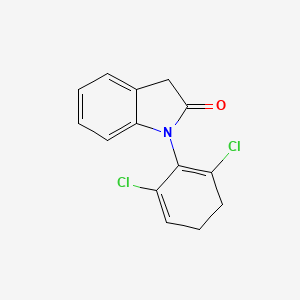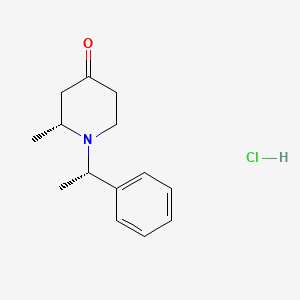
(R)-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is a chiral compound with significant applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. This compound is known for its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as ®-2-methylpiperidine and (S)-1-phenylethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between ®-2-methylpiperidine and (S)-1-phenylethylamine under acidic conditions.
Cyclization: The intermediate undergoes cyclization to form the piperidin-4-one ring structure.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature Control: Precise temperature control to ensure the desired stereochemistry.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
化学反应分析
Types of Reactions
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学研究应用
Chemistry
In chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable in asymmetric synthesis.
Biology
In biological research, this compound is used to study the effects of chirality on biological activity. It serves as a model compound for understanding how stereochemistry influences drug-receptor interactions.
Medicine
In medicinal chemistry, ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs). Its chiral nature is crucial for the development of enantiomerically pure drugs.
作用机制
The mechanism of action of ®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride involves its interaction with specific molecular targets such as receptors or enzymes. The compound’s stereochemistry allows it to fit into the active site of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
相似化合物的比较
Similar Compounds
(S)-2-Methyl-1-(®-1-phenylethyl)piperidin-4-one hydrochloride: The enantiomer of the compound , with opposite stereochemistry.
2-Methyl-1-phenylethylpiperidin-4-one: A similar compound without the chiral centers.
1-Phenylethylpiperidin-4-one: A compound lacking the methyl group at the 2-position.
Uniqueness
®-2-Methyl-1-((S)-1-phenylethyl)piperidin-4-one hydrochloride is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. This makes it particularly valuable in applications requiring high stereochemical purity and specificity.
属性
分子式 |
C14H20ClNO |
|---|---|
分子量 |
253.77 g/mol |
IUPAC 名称 |
(2R)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one;hydrochloride |
InChI |
InChI=1S/C14H19NO.ClH/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13;/h3-7,11-12H,8-10H2,1-2H3;1H/t11-,12+;/m1./s1 |
InChI 键 |
XRKFFTJNODGIKT-LYCTWNKOSA-N |
手性 SMILES |
C[C@@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2.Cl |
规范 SMILES |
CC1CC(=O)CCN1C(C)C2=CC=CC=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (7S,8R)-8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate hydrobromide](/img/structure/B12831991.png)
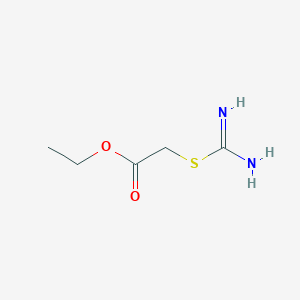
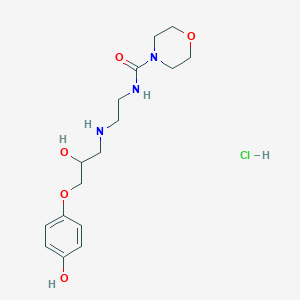
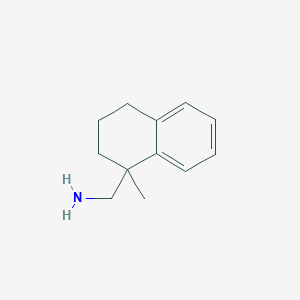
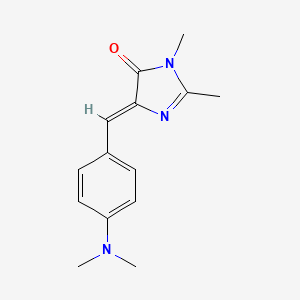

![(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12832029.png)
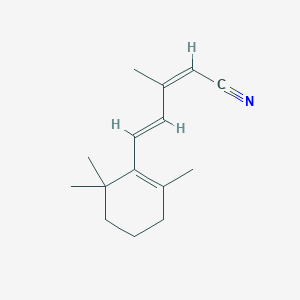
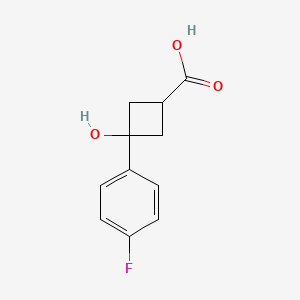
![1-(1H-Pyrazolo[4,3-c]pyridin-4-yl)ethan-1-one](/img/structure/B12832052.png)
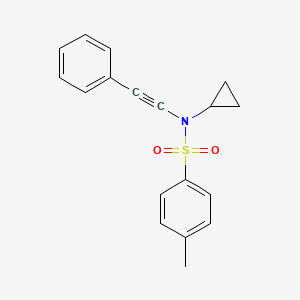
![5-fluoro-4-[15-[5-fluoro-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazol-4-yl]-9,9,18,18-tetrahexyl-5,14-dithia-9,18-disilapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-7-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-2,1,3-benzothiadiazole](/img/structure/B12832069.png)
